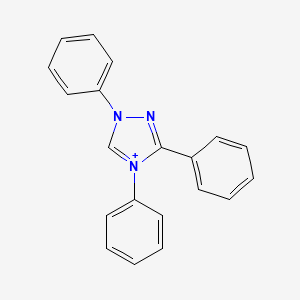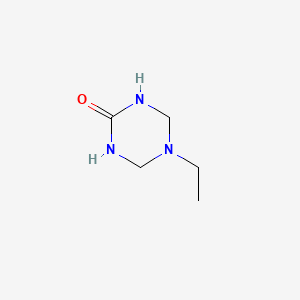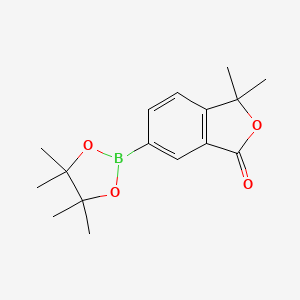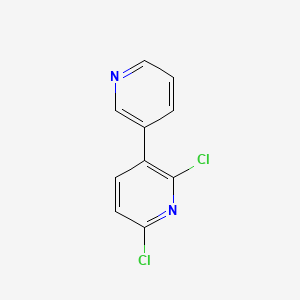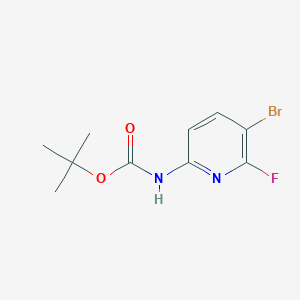
Dihydrazinecarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrazinecarbonate is a chemical compound that consists of two hydrazine molecules bonded to a carbonate group It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihydrazinecarbonate can be synthesized through the reaction of hydrazine hydrate with dimethyl carbonate. The reaction typically occurs in an aqueous solution and may require a catalyst to proceed efficiently. The general reaction is as follows:
2 N2H4⋅H2O+(CH3O)2CO→N2H4CO3+2CH3OH+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the hydrazine hydrate and dimethyl carbonate. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydrazinecarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen-containing compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions where the carbonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrogen oxides and other nitrogen-containing compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds.
Applications De Recherche Scientifique
Dihydrazinecarbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrogen-containing compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dihydrazinecarbonate involves its ability to donate nitrogen atoms in chemical reactions. This property makes it a valuable reagent in synthesis and research. The molecular targets and pathways involved depend on the specific reaction and application. For example, in biological systems, it may interact with enzymes involved in nitrogen metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbohydrazide: Similar in structure but with different reactivity and applications.
Hydrazinecarboxylate: Another nitrogen-containing compound with distinct properties.
Hydrazine derivatives: Various compounds with hydrazine as a core structure.
Uniqueness
Dihydrazinecarbonate is unique due to its specific combination of hydrazine and carbonate groups, which imparts distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in research and industry.
Propriétés
Formule moléculaire |
CH10N4O3 |
|---|---|
Poids moléculaire |
126.12 g/mol |
Nom IUPAC |
carbonic acid;hydrazine |
InChI |
InChI=1S/CH2O3.2H4N2/c2-1(3)4;2*1-2/h(H2,2,3,4);2*1-2H2 |
Clé InChI |
SHOTZAAGWLBZQV-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(O)O.NN.NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


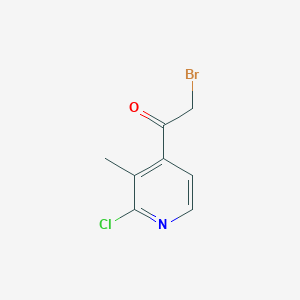

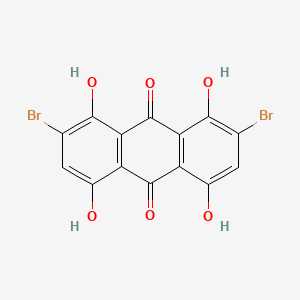

![(2R)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B13129392.png)
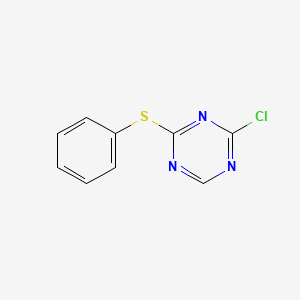
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-(6-aminohexanoylamino)acetate](/img/structure/B13129402.png)

